3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
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Overview
Description
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a dimethoxy group and a tetrahydroquinazolinyl moiety, making it a unique structure for studying its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Synthesis of the tetrahydroquinazolinyl moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a ketone or aldehyde in the presence of a catalyst.
Coupling of the two fragments: The final step involves coupling the benzamide core with the tetrahydroquinazolinyl moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst concentration can be adjusted to maximize yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the tetrahydroquinazolinyl moiety, making it less complex.
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
Uniqueness
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is unique due to its combination of a benzamide core with dimethoxy substitution and a tetrahydroquinazolinyl moiety. This unique structure may confer specific chemical reactivity and biological activity not observed in similar compounds.
Properties
Molecular Formula |
C26H27N3O4 |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-15(2)16-5-7-17(8-6-16)18-11-23-22(24(30)12-18)14-27-26(28-23)29-25(31)19-9-20(32-3)13-21(10-19)33-4/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,28,29,31) |
InChI Key |
KMFAGNOWFVYLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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